アセチルスルファメトキサゾール

概要

説明

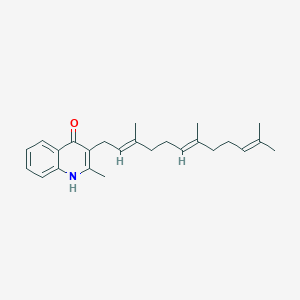

Acetylsulfamethoxazole (ASM) is a novel synthetic compound that is being studied for its potential applications in chemistry and biochemistry. ASM is a sulfonamide derivative and is composed of an acetyl group attached to a sulfamethoxazole moiety. It has recently been discovered to have a wide range of potential applications in biochemistry, including as a reagent in organic synthesis. In

科学的研究の応用

1. 医薬品およびパーソナルケア製品 (PPCPs) の分解 アセチルスルファメトキサゾールは、医薬品およびパーソナルケア製品 (PPCPs) の分解に関する研究で使用されてきました。 ある研究では、多層カーボンナノチューブ (MWCNTs) が、イブプロフェンとアセチルスルファメトキサゾールの 2 つの PPCPs を除去するための触媒オゾン酸化における触媒として用いられました。 . MWCNTs を触媒として使用すると、これらの物質の除去が向上しました。これは、OH˙ の生成が強化されたためです。 .

環境科学研究

アセチルスルファメトキサゾールは、特に水処理や汚染に関連する研究において、環境科学研究で頻繁に使用されています。 例えば、環境的に関連する濃度で活性汚泥処理における SMX のヒト代謝物の運命を調査するために使用されてきました。 .

オゾン酸化プロセスにおける触媒

アセチルスルファメトキサゾールは、医薬品およびパーソナルケア製品 (PPCPs) を除去するためのオゾン酸化プロセスにおける触媒として使用されてきました。 MWCNTs の直接オゾン反応 (kD)、開始 (kI)、促進 (kP)、およびヒドロキシルラジカル (OH˙) 鎖反応における阻害 (kS) の速度定数が定量化されました。 .

表面特性、速度論、およびモデリング

イブプロフェンとアセチルスルファメトキサゾールの分解の表面特性、速度論、およびモデリングに関する研究が、多層カーボンナノチューブ触媒オゾン酸化によって行われました。 .

ヒト代謝物の研究

アセチルスルファメトキサゾールは、ヒト代謝物の研究に使用されてきました。 ある研究では、[リング-14 C] アセチルスルファメトキサゾール (14 C-Ac-SMX) を使用して、環境的に関連する濃度で活性汚泥処理における SMX のヒト代謝物の運命を調査しました。 .

作用機序

Target of Action

Acetylsulfamethoxazole, a derivative of sulfamethoxazole, primarily targets bacterial enzymes involved in the synthesis of folic acid, specifically dihydropteroate synthase . These enzymes play a crucial role in bacterial growth and survival by facilitating the production of essential nucleic acids and proteins .

Mode of Action

Acetylsulfamethoxazole inhibits bacterial dihydrofolic acid synthesis due to its structural similarity to an endogenous substrate . This inhibition disrupts the production of essential bacterial components, leading to the cessation of bacterial growth and division .

Biochemical Pathways

The compound affects the pathway of folic acid synthesis in bacteria. By inhibiting dihydropteroate synthase, it prevents the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid . This disruption in the pathway leads to a deficiency of necessary components for bacterial growth and division .

Pharmacokinetics

It is known that the parent compound, sulfamethoxazole, is metabolized in the liver to n4-acetylsulfamethoxazole . The metabolite is mainly excreted in the urine

Result of Action

The action of Acetylsulfamethoxazole leads to the inhibition of bacterial growth and division by disrupting the synthesis of essential bacterial components . This results in the effective treatment of bacterial infections.

Action Environment

Environmental factors can influence the action of Acetylsulfamethoxazole. For instance, the presence of other organic pollutants can affect the degradation of the compound . Additionally, environmental conditions such as temperature, pH, substrate concentration, and incubation time can directly or indirectly affect the degradation of the compound by changing microbial activity

Safety and Hazards

将来の方向性

Future research could focus on understanding the toxic effects and mode of action of microbial degradation of Acetylsulfamethoxazole . Additionally, the significance of the accumulation of Acetylsulfamethoxazole, a metabolite of sulfamethoxazole, in patients with uremia remains unknown and could be a potential area of study .

生化学分析

Biochemical Properties

Acetylsulfamethoxazole is a metabolite of sulfamethoxazole, which is a sulfonamide antibiotic . Sulfonamides like sulfamethoxazole are known to interfere with the synthesis of folic acid in bacteria, inhibiting their growth . As a metabolite, Acetylsulfamethoxazole may interact with various enzymes, proteins, and other biomolecules in the body, but specific interactions have not been extensively studied.

Cellular Effects

The cellular effects of Acetylsulfamethoxazole are not well-documented. As a metabolite of sulfamethoxazole, it may share some of its parent compound’s effects. Sulfamethoxazole is known to inhibit bacterial growth by interfering with folic acid synthesis . This could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Its parent compound, sulfamethoxazole, acts by inhibiting the enzyme dihydropteroate synthase, thereby preventing the formation of dihydropteroic acid, a precursor of folic acid, in bacteria . This inhibits bacterial growth. Whether Acetylsulfamethoxazole shares this mechanism or has its own unique interactions at the molecular level is not clear.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Acetylsulfamethoxazole in laboratory settings. A study on the degradation of sulfamethoxazole and its metabolites in wastewater treatment systems found that Acetylsulfamethoxazole was present in wastewater, indicating its stability in such environments .

Dosage Effects in Animal Models

The effects of different dosages of Acetylsulfamethoxazole in animal models have not been extensively studied. Pharmacokinetic studies of sulfamethoxazole in animals have been conducted . These studies could provide a basis for understanding how dosage might affect the distribution and effects of Acetylsulfamethoxazole.

Metabolic Pathways

Acetylsulfamethoxazole is a metabolite of sulfamethoxazole, suggesting it is part of the metabolic pathway of this antibiotic

Transport and Distribution

Information on the transport and distribution of Acetylsulfamethoxazole within cells and tissues is limited. Studies on sulfamethoxazole have shown that it is rapidly and completely absorbed and metabolized to several metabolites, including Acetylsulfamethoxazole .

特性

IUPAC Name |

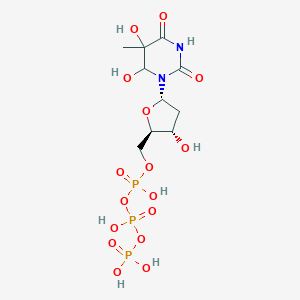

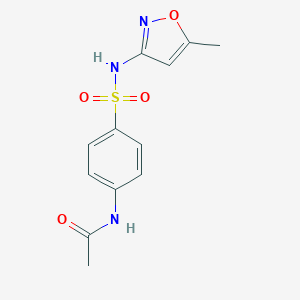

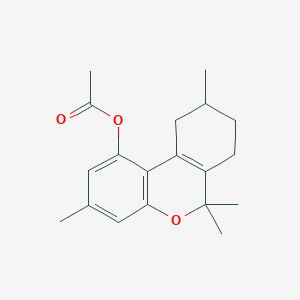

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15-20(17,18)11-5-3-10(4-6-11)13-9(2)16/h3-7H,1-2H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPIUNZCALHVBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049044 | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

21312-10-7 | |

| Record name | Acetylsulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21312-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetylsulfamethoxazole [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021312107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl sulfamethoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[[(5-methylisoxazol-3-yl)amino]sulphonyl]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYLSULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1988834Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N4-Acetylsulfamethoxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013854 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Acetylsulfamethoxazole?

A1: Acetylsulfamethoxazole itself does not possess direct antibacterial activity. It is a metabolite of Sulfamethoxazole, which inhibits dihydropteroate synthetase, an enzyme crucial for bacterial folate synthesis. [] This inhibition disrupts bacterial DNA synthesis and leads to cell death. []

Q2: What are the downstream effects of Sulfamethoxazole's inhibition of dihydropteroate synthetase?

A2: By inhibiting dihydropteroate synthetase, Sulfamethoxazole disrupts the folate synthesis pathway in bacteria. [] This disruption ultimately hinders the production of essential components for DNA synthesis, leading to bacterial cell death. []

Q3: What is the molecular formula and weight of Acetylsulfamethoxazole?

A3: The molecular formula of Acetylsulfamethoxazole is C12H14N4O4S, and its molecular weight is 310.33 g/mol. []

Q4: How stable is Acetylsulfamethoxazole under different environmental conditions?

A4: Acetylsulfamethoxazole can undergo photodegradation in the presence of sunlight. [] Studies show that its photodegradation is slower than its parent compound, Sulfamethoxazole, making it more persistent in the environment. []

Q5: Does Acetylsulfamethoxazole exhibit any catalytic properties?

A5: Based on the available research, Acetylsulfamethoxazole does not appear to have any inherent catalytic properties. Its significance lies in its role as a metabolite of Sulfamethoxazole and its implications for drug metabolism and environmental persistence.

Q6: Have there been any computational chemistry studies on Acetylsulfamethoxazole?

A6: While specific computational studies on Acetylsulfamethoxazole were not identified within these research articles, QSAR models have been developed to predict the sorption behavior of various pharmaceuticals, including Sulfamethoxazole and its metabolites, in environmental matrices. []

Q7: How does the acetylation of Sulfamethoxazole affect its binding to plasma proteins?

A7: Acetylation of Sulfamethoxazole to form Acetylsulfamethoxazole significantly reduces its binding affinity to plasma proteins. [] This decreased binding can lead to altered pharmacokinetic properties, potentially impacting the drug's distribution and elimination. []

Q8: Are there specific formulation strategies to improve the stability or bioavailability of Acetylsulfamethoxazole?

A8: Currently, there is limited information available on specific formulation strategies tailored to Acetylsulfamethoxazole. Research primarily focuses on Sulfamethoxazole formulations, with bioavailability considerations aimed at the parent drug rather than its metabolite.

Q9: Are there specific SHE regulations related to Acetylsulfamethoxazole?

A9: As a metabolite of a widely used antibiotic, Acetylsulfamethoxazole falls under the broader regulatory framework governing pharmaceutical residues in the environment. Specific regulatory guidelines vary across regions and agencies.

Q10: How is Acetylsulfamethoxazole absorbed, distributed, metabolized, and excreted in the body?

A10: Acetylsulfamethoxazole is primarily formed through the metabolism of Sulfamethoxazole in the liver by N-acetyltransferase enzymes. [, ] Studies show that both Sulfamethoxazole and Acetylsulfamethoxazole are excreted in a biphasic manner, with half-lives ranging from minutes to hours depending on the species and route of administration. [, ]

Q11: What is the relationship between Sulfamethoxazole and Acetylsulfamethoxazole plasma concentrations following Sulfamethoxazole administration?

A11: Following Sulfamethoxazole administration, Acetylsulfamethoxazole appears in the plasma, reaching significant levels in some cases. [, ] The ratio of Acetylsulfamethoxazole to Sulfamethoxazole can vary depending on factors such as individual acetylation capacity and concurrent drug use. [, ]

Q12: Are there in vitro studies evaluating the effects of Acetylsulfamethoxazole on bacterial growth?

A12: Research focuses primarily on Sulfamethoxazole's antibacterial activity. Acetylsulfamethoxazole itself is not considered to have significant antibacterial properties. [, ]

Q13: What in vivo models have been used to study the pharmacokinetics and efficacy of Sulfamethoxazole and Acetylsulfamethoxazole?

A13: Studies have been conducted in various animal models, including rats, [, ] rabbits, [] fish, [, ] and shrimp. [] These studies investigated aspects like absorption, excretion, tissue accumulation, and metabolite formation.

Q14: Are there known instances of Plasmodium falciparum resistance to Sulfamethoxazole/Trimethoprim (cotrimoxazole) treatment related to specific dihydrofolate reductase and dihydropteroate synthase genotypes?

A14: Research suggests that the presence of specific mutations in the dihydrofolate reductase (dhfr) and dihydropteroate synthase (dhps) genes of Plasmodium falciparum can contribute to resistance to Sulfamethoxazole/Trimethoprim treatment. [] Specifically, the triple mutant dhfr (Ile-51/Arg-59/Asn-108) combined with the dhps Gly-437 genotype was observed in recurring infections, suggesting their involvement in resistance development. []

Q15: Have there been attempts to target Acetylsulfamethoxazole to specific tissues?

A15: Current research does not indicate targeted delivery strategies specifically for Acetylsulfamethoxazole. Research primarily focuses on optimizing the delivery and efficacy of the parent compound, Sulfamethoxazole.

Q16: How is Acetylsulfamethoxazole typically analyzed and quantified in biological and environmental samples?

A16: High-performance liquid chromatography (HPLC) coupled with various detection methods, including UV detection, [, , ] mass spectrometry (MS), [, , , , , ] and tandem mass spectrometry (MS/MS), [, , ] are commonly employed for the analysis and quantification of Acetylsulfamethoxazole in various matrices.

Q17: Why is dialysis sometimes omitted in automated methods for measuring Sulfamethoxazole and Acetylsulfamethoxazole?

A17: While dialysis is often incorporated in automated methods for analyzing Sulfamethoxazole and Acetylsulfamethoxazole, research suggests that it requires rigorous control and might be omitted for specific applications. [, ] Omitting dialysis, coupled with protein removal and sample dilution outside the automated system, can improve accuracy, especially when determining the metabolite (Acetylsulfamethoxazole). [, ]

Q18: What is the environmental fate of Acetylsulfamethoxazole?

A18: Acetylsulfamethoxazole, along with Sulfamethoxazole, is frequently detected in wastewater treatment plant effluents and surface waters, raising concerns about potential ecological impacts. [, , , , ] Its persistence and potential for bioaccumulation require careful monitoring and management. []

Q19: What are the key parameters considered during the validation of analytical methods for Acetylsulfamethoxazole determination?

A19: Validation of analytical methods for Acetylsulfamethoxazole determination typically encompasses parameters such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)

![Tetrasodium;2-[[5-[3-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-2-methyl-5-propan-2-ylphenyl]-1,1-dioxo-2,1lambda6-benzoxathiol-3-yl]-2-hydroxy-6-methyl-3-propan-2-ylphenyl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B27272.png)